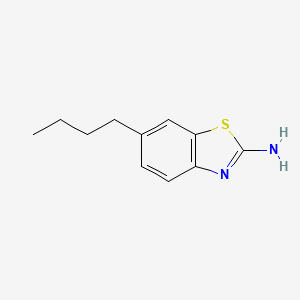
Desisopropyl N-propyl verapamil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Metabolism and Enzymatic Interaction
- Desisopropyl N-propyl verapamil, a metabolite of verapamil, is primarily metabolized by CYP3A4 enzymes. Studies have shown that the metabolism of verapamil involves the formation of metabolites like D-617 and norverapamil, indicating the potential for interaction with other drugs metabolized by similar pathways (Kroemer et al., 1993).
Use in Imaging Techniques
- This compound has been utilized in the development of radiotracers like [11C]D617 for positron emission tomography (PET) imaging. This research is pivotal for understanding drug delivery and interactions at the blood-brain barrier, particularly in evaluating P-glycoprotein functionality (Verbeek et al., 2012).
Transdermal Delivery Systems
- Investigations into the development of transdermal delivery systems for verapamil, which could have implications for its metabolites, have been conducted. This research is crucial for improving drug delivery methods and enhancing efficacy (Shah et al., 1992).
Drug-Protein Interactions
- The study of how verapamil and its isomers bind to proteins like human alpha(1)-acid glycoprotein provides insights into the pharmacokinetics and dynamics of its metabolites, including this compound (Hanada et al., 2000).
Mechanism of Action in Drug Resistance
- Verapamil, and potentially its metabolites, play a role in reversing multidrug resistance, primarily through interactions with P-glycoprotein. This insight is crucial for developing therapies against drug-resistant cancers (Yusa & Tsuruo, 1989).
Ion Channel Interactions
- Research on verapamil's effect on calcium channels has implications for its metabolites, including this compound, in various medical conditions, particularly those involving the cardiovascular system (Bergson et al., 2011).
Mechanism of Action
While the exact mechanism of action for Desisopropyl N-propyl verapamil is not specified, Verapamil, a related compound, is known to affect the passage of calcium ions across cell membranes of smooth muscle cells and heart (myocardial) cells . It’s used to treat angina, arrhythmias, and to lower blood pressure .
Safety and Hazards
Verapamil, a related compound, is classified as Acute toxicity (oral), Category 3 and Hazardous to the aquatic environment – Chronic Hazard, Category 2 . It’s toxic if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include immediate contact with a POISON CENTER if swallowed .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-7-14-27(20-28,22-10-12-24(31-4)26(19-22)33-6)15-8-16-29(2)17-13-21-9-11-23(30-3)25(18-21)32-5/h9-12,18-19H,7-8,13-17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBQGFJJVLYNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959011-16-6 |
Source


|
| Record name | Desisopropyl N-propyl verapamil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959011166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESISOPROPYL N-PROPYL VERAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX2581R6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)





